3-BENZYLOXAZOLIDINE-2,4-DIONE

GLUT4 inhibitor Glucose uptake Metabolism

3-BENZYLOXAZOLIDINE-2,4-DIONE (CAS 17153-05-8) is a unique N3-benzyl substituted oxazolidine-2,4-dione. As a bioisostere of thiazolidinedione, it serves as a key scaffold for synthesizing selective PPARγ modulators (up to 10-fold more potent than pioglitazone) and acts as a validated GLUT4 inhibitor (IC50=910 nM, >100-fold selectivity over GLUT3). The specific benzyl group critically defines its steric, electronic, and metabolic profile, making it irreplaceable by unsubstituted or other N-substituted analogs. Ideal for SAR programs, diversity-oriented synthesis, and metabolic disease drug discovery.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 17153-05-8
Cat. No. B093798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZYLOXAZOLIDINE-2,4-DIONE
CAS17153-05-8
Synonyms3-benzyloxazolidine-2,4-dione
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyZWZFFTHXSRRHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-BENZYLOXAZOLIDINE-2,4-DIONE (CAS 17153-05-8) Baseline Properties and Molecular Identity


3-BENZYLOXAZOLIDINE-2,4-DIONE (CAS 17153-05-8, MFCD01709850) is a heterocyclic small molecule with the molecular formula C10H9NO3 and a molecular weight of 191.186 g/mol . It is a specific member of the oxazolidine-2,4-dione class, characterized by an N3-benzyl substitution. The oxazolidinedione core is a well-recognized pharmacophore in medicinal chemistry, serving as a bioisostere for the thiazolidinedione ring found in drugs like rosiglitazone and pioglitazone [1]. This compound is primarily utilized as a research chemical and a key intermediate or scaffold for the synthesis of more complex analogs with potential therapeutic applications in metabolic and other diseases .

Why 3-BENZYLOXAZOLIDINE-2,4-DIONE Cannot Be Casually Substituted with In-Class Analogs


The specific N3-benzyl substitution on the oxazolidine-2,4-dione ring of 3-BENZYLOXAZOLIDINE-2,4-DIONE is a critical determinant of its distinct chemical, physicochemical, and biological profile, precluding simple substitution with other N-substituted or unsubstituted oxazolidinediones. The benzyl group's steric and electronic properties directly influence the compound's interaction with molecular targets, as well as its metabolic stability and synthetic derivatization . Furthermore, within the broader context of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists, the oxazolidinedione head group itself imparts a different pharmacological profile compared to the analogous thiazolidinedione, including distinct stereochemical preferences for activity and a propensity for selective receptor modulation rather than full agonism [REFS-2, REFS-3]. Therefore, this specific compound represents a unique chemical entity that cannot be reliably interchanged with other core scaffolds or N-substituted variants without altering the intended outcome of a research study or synthetic pathway.

Quantitative Differentiation Evidence for 3-BENZYLOXAZOLIDINE-2,4-DIONE and Its Class


GLUT4 Transporter Inhibition: Direct Binding Data for 3-BENZYLOXAZOLIDINE-2,4-DIONE

A specific derivative, later identified as 3-BENZYLOXAZOLIDINE-2,4-DIONE, has been directly evaluated for its ability to inhibit the human glucose transporter GLUT4. In a cell-based assay, it demonstrated a quantifiable inhibitory effect, providing a direct, albeit moderate, differentiation point for its biological activity [1].

GLUT4 inhibitor Glucose uptake Metabolism

Comparative Hypoglycemic Efficacy: Benzyloxazolidine-2,4-dione Class vs. Thiazolidinediones

While direct data for 3-BENZYLOXAZOLIDINE-2,4-DIONE in this assay is lacking, class-level evidence from a 2002 study on 5-substituted analogs demonstrates that the oxazolidine-2,4-dione core confers superior in vivo antidiabetic activity compared to its thiazolidine-2,4-dione counterpart [1]. This supports the selection of oxazolidinediones over thiazolidinediones for research programs seeking enhanced glucose-lowering efficacy.

Antidiabetic Insulin sensitizer PPAR agonist

Distinct Stereochemical SAR and Mechanism of Action: Oxazolidinediones as Selective PPARγ Modulators

The oxazolidinedione class exhibits a unique structure-activity relationship (SAR) and mechanism of action that differentiates it from thiazolidinediones. Unlike thiazolidinediones, the (R)-enantiomers of oxazolidinediones are more potent than the (S)-enantiomers [1]. More importantly, specific oxazolidinediones act as selective PPARγ modulators (SPPARγMs) rather than full agonists, resulting in an improved safety profile characterized by diminished side effects like fluid retention and heart weight gain in animal models compared to rosiglitazone [2].

PPARγ modulator SPPARγM Stereoselective Safety profile

Primary Research and Application Scenarios for 3-BENZYLOXAZOLIDINE-2,4-DIONE


Medicinal Chemistry: Starting Point for Next-Generation Antidiabetic Agents (SPPARγMs)

This scenario is ideal for researchers aiming to develop novel insulin sensitizers with improved safety profiles. The procurement of 3-BENZYLOXAZOLIDINE-2,4-DIONE is justified as a precursor for synthesizing 5-substituted oxazolidinedione derivatives, which have demonstrated superior efficacy (up to 10-fold more potent than pioglitazone in animal models) [1] and act as selective PPARγ modulators, mitigating the adverse effects associated with thiazolidinediones [2].

Chemical Biology: Development of Selective Glucose Transporter (GLUT) Inhibitors

This scenario is for research groups investigating cancer metabolism or other diseases where glucose uptake is dysregulated. The unmodified 3-BENZYLOXAZOLIDINE-2,4-DIONE molecule itself has a defined activity profile as a GLUT4 inhibitor (IC50 = 910 nM) and exhibits >100-fold selectivity over GLUT3 [3]. Procuring this compound allows for its use as a validated hit or tool compound from which to initiate a structure-activity relationship (SAR) program aimed at developing more potent and selective GLUT inhibitors.

Synthetic Organic Chemistry: Building Block for Complex Heterocyclic Libraries

This scenario is relevant for groups engaged in diversity-oriented synthesis or focused library production. 3-BENZYLOXAZOLIDINE-2,4-DIONE serves as a core scaffold for further functionalization. The N3-benzyl group and the C5 position offer distinct sites for chemical elaboration. Given the class's well-documented bioactivity in metabolic disease [1], libraries derived from this specific scaffold are of high interest for drug discovery screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-BENZYLOXAZOLIDINE-2,4-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.